molecular formula C26H26N2OS B2676485 2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-90-5

2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2676485
CAS No.: 329079-90-5
M. Wt: 414.57
InChI Key: KOENTVXYAHZHLM-UHFFFAOYSA-N
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Description

2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis of 3-heteroarylthioquinoline derivatives showcased their antituberculosis and cytotoxicity activities, revealing compounds with significant activity against Mycobacterium tuberculosis without toxic effects against mouse fibroblast cell lines (Selvam et al., 2011). Another study on triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties highlighted their antipyretic and anti-inflammatory activities, suggesting potential therapeutic applications (Ghorab et al., 2010).

Antimicrobial Evaluation

Further research into quinazoline derivatives, such as the novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, demonstrated potent antibacterial and antifungal activities against various microbial strains. This suggests a promising avenue for developing new antimicrobial agents (Ghosh et al., 2015).

Structural and Chemical Studies

The crystal structure of related quinazoline compounds, such as 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, has been elucidated to understand better their molecular interactions and potential binding sites for further chemical modifications and drug design (El‐Hiti et al., 2014).

Pharmacophore Modeling

Pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety provided insights into their antimicrobial activities, demonstrating how certain compounds exhibit promising antibacterial activity, which could be optimized for specific therapeutic targets (Ghorab et al., 2013).

Properties

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-16-17(2)19(4)23(20(5)18(16)3)15-30-26-27-24-14-10-9-13-22(24)25(29)28(26)21-11-7-6-8-12-21/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENTVXYAHZHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.